molecular formula C8H12N2O2 B13913202 2,7-Diazaspiro[4.5]decane-6,8-dione

2,7-Diazaspiro[4.5]decane-6,8-dione

Katalognummer: B13913202
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: UKJXZGPIUGDZMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Diazaspiro[4.5]decane-6,8-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.5]decane-6,8-dione can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. This reaction typically occurs at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .

Industrial Production Methods

For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction yields high purity products with minimal purification steps, making it suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Diazaspiro[4.5]decane-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2,7-Diazaspiro[4.5]decane-6,8-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,7-Diazaspiro[4.5]decane-6,8-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for therapeutic applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Uniqueness

2,7-Diazaspiro[4.5]decane-6,8-dione stands out due to its unique bicyclic structure and the presence of two nitrogen atoms within the rings. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

2,7-diazaspiro[4.5]decane-6,8-dione

InChI

InChI=1S/C8H12N2O2/c11-6-1-2-8(7(12)10-6)3-4-9-5-8/h9H,1-5H2,(H,10,11,12)

InChI-Schlüssel

UKJXZGPIUGDZMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNC2)C(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.